Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO4/c1-14-8(12)4-2-5(10)7-6(3-4)11-9(13)15-7/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOMNVOOIPIWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)F)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thione Intermediate Formation
Methyl 2-amino-4-fluoro-3-hydroxybenzoate reacts with TCDI in tetrahydrofuran (THF) at 50°C for 6 hours to yield methyl 7-fluoro-2-thioxo-2,3-dihydrobenzoxazole-5-carboxylate. The thione group is introduced regioselectively, with the reaction achieving 70% yield after purification by ether washing.
Conversion to 2-Oxo Derivative
The thione intermediate is treated with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at 95°C for 3.5 hours, replacing the thioxo group with a chloro substituent. Subsequent hydrolysis under basic conditions (e.g., aqueous NaHCO₃) converts the chloride to the 2-oxo group, yielding the target compound. This step proceeds quantitatively in optimized conditions.
Table 1. Reaction Conditions for Thiocarbonyldiimidazole-Mediated Cyclization
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TCDI | THF | 50 | 6 | 70 |
| 2 | PCl₅ | POCl₃ | 95 | 3.5 | >99 |
Palladium-Catalyzed Cyclization of Nitro Precursors
An alternative route starts with methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate, utilizing palladium(II) hydroxide/carbon (Pd(OH)₂/C) for nitro reduction and cyclization.
Nitro Reduction and Cyclization
The nitro precursor is stirred with formic acid and Pd(OH)₂/C in ethanol at 40°C for 2 hours, followed by heating to 95°C for 16 hours. The nitro group is reduced to an amine, which undergoes cyclization with formic acid to form the benzimidazole intermediate. While this method primarily yields methyl 7-fluoro-6-(phenylamino)-3H-benzo[d]imidazole-5-carboxylate (86% yield), analogous conditions with adjusted substituents could target the benzoxazole scaffold.
Table 2. Palladium-Catalyzed Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | 20% Pd(OH)₂/C |
| Solvent | Ethanol |
| Temperature | 40°C → 95°C |
| Time | 18 h |
| Yield | 86% |
Ruthenium-Catalyzed Functionalization
While primarily used for triazole synthesis, ruthenium catalysts like [Cp*RuCl(COD)] facilitate regioselective cycloadditions. Applying this to halogenated intermediates could introduce substituents post-cyclization.
Comparative Analysis of Methods
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Thiocarbonyldiimidazole Route : High-yielding (>99% after PCl₅) but requires handling toxic PCl₃ and POCl₃.
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Palladium-Catalyzed Method : Scalable but yields imidazole derivatives unless modified.
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Direct Carbonylation : Hypothetically efficient but untested for this specific compound.
Spectroscopic Validation
Key characterization data from PubChem:
-
Molecular Formula : C₉H₆FNO₄
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Molecular Weight : 211.15 g/mol
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SMILES : COC(=O)C1=CC2=C(C=C1F)OC(=O)N2
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InChI Key : LGENYGBYNSCHLM-UHFFFAOYSA-N
Industrial-Scale Considerations
The thiocarbonyldiimidazole method is preferred for its high yield and compatibility with continuous flow systems. However, Pd-catalyzed routes offer greener profiles if imidazole byproducts are minimized.
Chemical Reactions Analysis
Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine atom can be replaced by other substituents such as chlorine, bromine, or iodine using appropriate halogenating agents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions are typically modified oxazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex oxazole derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, contributing to the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 7-fluoro substituent in the target compound increases electron deficiency in the aromatic ring compared to non-fluorinated analogs like Methyl 1,3-benzoxazole-5-carboxylate. This enhances electrophilic substitution resistance but may improve interactions with electron-rich biological targets .
- Halogen Effects : Bromine at position 7 (as in the brominated analog) increases molecular weight (270.1 g/mol vs. ~209–225 g/mol for other derivatives) and may alter lipophilicity (LogP) and nucleophilic substitution pathways .
Physical and Chemical Properties
- Polarity and Solubility: The 7-fluoro and 2-oxo groups in the target compound likely increase polarity compared to non-oxygenated analogs (e.g., Methyl 1,3-benzoxazole-5-carboxylate), improving aqueous solubility but reducing lipid membrane permeability .
Biological Activity
Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C9H6FNO4
- Molecular Weight : 211.148 g/mol
- CAS Number : 2117390-48-2
The presence of the fluorine atom in its structure is crucial for enhancing biological activity, particularly in terms of anticancer effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its activity has been evaluated against various cancer cell lines, showing promising results.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon Cancer) | 5.13 | Cell cycle arrest at G1 phase |
| U-937 (Leukemia) | 4.5 | Inhibition of tubulin polymerization |
These results indicate that this compound exhibits significant cytotoxic effects on cancer cells, with mechanisms involving apoptosis and cell cycle regulation.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased levels of active caspases.
- Cell Cycle Arrest : Studies indicate that it can induce G1 phase arrest in MCF-7 cells, thereby inhibiting cell proliferation.
- Tubulin Interaction : The compound has demonstrated the ability to interfere with tubulin dynamics, which is critical for cancer cell division and growth.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Breast Cancer Cells :
- In Vivo Studies :
- Comparative Analysis with Other Compounds :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted 2-aminophenol derivatives and carboxylating agents. For example, a two-step process may involve (1) cyclization of 5-fluoro-2-aminophenol with a carbonyl source (e.g., triphosgene) to form the benzoxazole core, followed by (2) esterification with methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) . Catalysts like p-toluenesulfonic acid (PTSA) can enhance cyclization efficiency, while reaction temperature (80–100°C) and solvent polarity (DMF vs. THF) critically impact yield and purity. Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR. The fluorine substituent deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H-6 and H-8 in the benzoxazole ring) .
- IR Spectroscopy : Strong stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxazole C=O) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (195.15 g/mol), with fragmentation patterns indicating loss of COOCH₃ (44 Da) .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and torsional strain in the benzoxazole ring . Challenges include resolving disorder in the fluorine substituent or ester group. Hydrogen bonding networks (e.g., C=O···H–N interactions) can be analyzed using Mercury software to map graph-set motifs (e.g., R₂²(8) patterns) . Example parameters: space group P2₁/c, Z = 4, with R-factor < 0.05 for high-quality data .
Q. What computational methods are suitable for studying electronic structure and substituent effects on bioactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) can rationalize structure-activity relationships (SAR). Solvent models (e.g., PCM for water) improve accuracy of Gibbs free energy calculations .
Q. How do substituent variations influence biological activity, and what assays are recommended for preliminary screening?
- Methodological Answer : Replace the 7-fluoro group with Cl or Br to test halogen effects on antimicrobial potency (e.g., MIC assays against S. aureus). The methyl ester can be hydrolyzed to the carboxylic acid to assess solubility impacts. Standard assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
